(S)-(-)-1-Phenylpropyl isothiocyanate

概要

説明

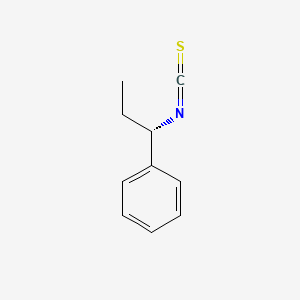

(S)-(-)-1-Phenylpropyl isothiocyanate is an organic compound with the molecular formula C({10})H({11})NS It is a chiral isothiocyanate, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

準備方法

Synthetic Routes and Reaction Conditions: (S)-(-)-1-Phenylpropyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of (S)-(-)-1-phenylpropan-1-amine with thiophosgene (CSCl(_{2})). The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.

化学反応の分析

Types of Reactions: (S)-(-)-1-Phenylpropyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.

Oxidation: It can be oxidized to form sulfonyl derivatives under specific conditions.

Reduction: The isothiocyanate group can be reduced to form amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in solvents like dichloromethane or ethanol, often at room temperature or slightly elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products Formed:

Thioureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Dithiocarbamates: Formed from the reaction with thiols.

科学的研究の応用

2.1. Medicinal Chemistry

(S)-(-)-1-Phenylpropyl isothiocyanate has been investigated for its potential biological activities, including:

- Anticancer Properties: It exhibits significant effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have shown that it can activate caspases and modulate cell cycle regulators, leading to cell cycle arrest at various phases .

- Antimicrobial Activity: The compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents .

2.2. Organic Synthesis

This compound serves as a valuable building block in organic synthesis for creating more complex molecules, particularly chiral compounds. Its unique reactivity allows it to participate in various chemical reactions, facilitating the synthesis of pharmaceutical intermediates.

2.3. Bioconjugation

This compound can modify biomolecules such as proteins and peptides. This modification aids in studying their functions and interactions, providing insights into biochemical pathways.

2.4. Material Science

In material science, this compound is utilized to synthesize novel materials with specific properties, including polymers and nanomaterials. Its reactivity enables the creation of materials with tailored characteristics for various applications.

4.1. Anticancer Effects

Research has shown that this compound induces apoptosis in cancer cells by activating caspases and altering mitochondrial functions. In animal models, it has been reported to reduce tumor volume significantly when administered alongside conventional chemotherapy agents .

4.2. Antimicrobial Studies

Studies have indicated that this compound exhibits effective antimicrobial activity against specific bacterial strains, suggesting its potential use as a natural preservative or therapeutic agent in treating infections .

作用機序

The mechanism by which (S)-(-)-1-phenylpropyl isothiocyanate exerts its effects depends on the specific application:

Biological Activity: In medicinal chemistry, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins, altering their function.

Chemical Reactions: In organic synthesis, the isothiocyanate group acts as an electrophile, reacting with nucleophiles to form various derivatives.

類似化合物との比較

(S)-(-)-1-Phenylpropyl isothiocyanate can be compared with other isothiocyanates, such as:

Phenyl isothiocyanate: Lacks the chiral center and has different reactivity and applications.

Benzyl isothiocyanate: Similar structure but with a benzyl group instead of a phenylpropyl group, leading to different chemical properties and uses.

Allyl isothiocyanate: Contains an allyl group, commonly found in mustard oil, with distinct biological activities.

The uniqueness of this compound lies in its chiral nature, which makes it valuable for the synthesis of enantiomerically pure compounds and its potential for specific biological interactions.

生物活性

(S)-(-)-1-Phenylpropyl isothiocyanate (PI3C) is a member of the isothiocyanate family, known for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This compound, derived from cruciferous vegetables, has garnered attention for its potential therapeutic applications due to its ability to modulate various biological pathways.

- Molecular Formula : C₁₀H₁₁NS

- Molecular Weight : 177.27 g/mol

The unique isothiocyanate functional group contributes significantly to its reactivity and biological properties.

Target Interactions

Isothiocyanates, including PI3C, interact with multiple cellular targets. They form covalent bonds with sulfhydryl, hydroxy, and amine groups on proteins, leading to various biological effects. This interaction is crucial for their role in regulating transcription factors, signaling pathways, and apoptosis.

Biochemical Pathways

- Antioxidant Activity : PI3C exhibits indirect antioxidant properties by modulating oxidative stress within cells.

- Cell Cycle Regulation : It influences cell cycle checkpoints, particularly affecting G1 and G2 phases, which is vital in cancer prevention strategies .

- Apoptosis Induction : PI3C induces apoptosis in cancer cells through mechanisms involving mitochondrial disruption and reactive oxygen species (ROS) generation .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of PI3C:

- Induction of Apoptosis : Research indicates that PI3C can induce cell death in various cancer cell lines, including breast, colon, lung, and prostate cancers. The mechanisms involve DNA damage and modulation of signaling pathways that promote apoptosis .

- Inhibition of Tumor Growth : In vivo studies demonstrated that dietary administration of PI3C significantly reduced tumor sizes in animal models when administered alongside carcinogens .

Antimicrobial Effects

PI3C also exhibits antimicrobial properties against a range of pathogens. Its ability to disrupt microbial membranes and inhibit growth makes it a candidate for further exploration in antimicrobial therapy.

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of PI3C reveals rapid absorption into the bloodstream, with peak concentrations occurring approximately three hours post-ingestion. This rapid absorption may enhance its efficacy as a therapeutic agent.

特性

IUPAC Name |

[(1S)-1-isothiocyanatopropyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNMIWGOGGBFNV-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426965 | |

| Record name | (S)-(-)-1-Phenylpropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737001-04-6 | |

| Record name | (S)-(-)-1-Phenylpropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。